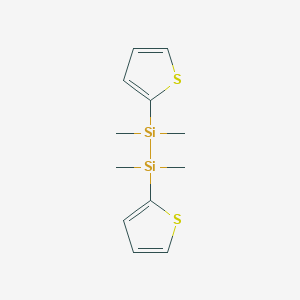

DI(2-Thienyl)-1,1,2,2-tetramethyldisilane

Descripción

Propiedades

IUPAC Name |

[dimethyl(thiophen-2-yl)silyl]-dimethyl-thiophen-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S2Si2/c1-15(2,11-7-5-9-13-11)16(3,4)12-8-6-10-14-12/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYSQQKHYAVZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CS1)[Si](C)(C)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559618 | |

| Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124733-24-0 | |

| Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane typically involves the reaction of thiophene derivatives with disilane precursors. One common method is the hydrosilylation of thiophene with tetramethyldisilane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions

1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The disilane core can be reduced to form silanes.

Substitution: The methyl groups on the disilane core can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms into the molecule.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Silanes.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of DTTMDS typically involves palladium-catalyzed coupling reactions, which allow for the efficient formation of disilane-linked compounds without breaking the Si-Si bond. Characterization techniques such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

3.1. Optoelectronic Devices

DTTMDS exhibits promising optical properties that make it suitable for applications in optoelectronic devices:

- Luminescence : Studies have shown that DTTMDS can emit blue to green fluorescence when dissolved in organic solvents, with emission wavelengths ranging from 460 to 503 nm . This luminescence is attributed to intramolecular charge transfer (ICT) interactions between the donor (thienyl groups) and acceptor moieties.

- Polymer Formation : DTTMDS can serve as a monomer for synthesizing conjugated polymers, such as poly((silanylene)thiophene)s, which have been investigated for their electrical conductivity and optical properties . These polymers can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

3.2. Electronic Materials

DTTMDS has been explored as a precursor for various electronic materials:

- Conductive Polymers : The compound's ability to form charge transfer complexes with electron acceptors enhances its conductivity, making it suitable for applications in organic semiconductors . For example, complexes formed with TCNQ (tetracyanoquinodimethane) demonstrated improved electrical conductivity.

- Redox Active Materials : The unique redox properties of DTTMDS make it a candidate for use in molecular electronics and supramolecular systems. Its derivatives can be utilized in sensors and molecular switches due to their electron-donating capabilities .

4.1. Luminescence Studies

A study published in MDPI highlighted the effect of substituents on the luminescent properties of disilane-linked compounds, including DTTMDS. The findings indicated that variations in the donor/acceptor combinations significantly influenced fluorescence intensity and wavelength shifts .

4.2. Polymerization Techniques

Research conducted on polymerization techniques involving DTTMDS revealed its effectiveness as a building block for creating conductive polymers. These polymers exhibited enhanced optical absorption and conductivity when doped with electron acceptors like TCNQ, showcasing their potential for use in electronic devices .

Mecanismo De Acción

The mechanism of action of 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane largely depends on its chemical reactivity and the specific application. In organic synthesis, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The thiophene rings can participate in π-π interactions, while the disilane core can undergo various transformations, such as oxidation or reduction, to form new compounds .

Comparación Con Compuestos Similares

Key Observations :

- Electronic Effects: The 2-thienyl substituents enhance π-conjugation, making the compound suitable for electronic applications, whereas methoxy or dimethylamino groups modify polarity and reactivity .

Physicochemical Properties

- Density: Not explicitly reported for this compound, but analogs like 1,2-dimethoxy-tetramethyldisilane have a density of 0.859 g/mL .

- Thermal Stability : The disilane backbone confers thermal resilience, though decomposition pathways depend on substituents. For example, 1,2-dimethoxy-tetramethyldisilane undergoes pyrolysis at 600°C to generate dimethylsilylene .

- Solubility: Likely soluble in nonpolar solvents (e.g., toluene, THF) due to the hydrophobic disilane core, similar to 1,1,2,2-tetramethyldisilane .

Reactivity

- Si–Si Bond Cleavage : The Si–Si bond is susceptible to oxidative cleavage. For example, palladium-catalyzed insertion reactions with aryl bromides are documented for methoxy-substituted analogs, yielding aryl-silyl ethers .

- Thiophene Functionalization : The 2-thienyl groups may participate in electrophilic substitution or coordination chemistry, analogous to thiophene-containing triazoles and oxadiazoles (though these are unrelated silane derivatives) .

Actividad Biológica

DI(2-Thienyl)-1,1,2,2-tetramethyldisilane (CAS #124733-24-0) is a compound of interest due to its unique structural characteristics and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound consists of two thienyl groups attached to a tetramethyldisilane backbone. Its molecular formula is , and it features a disilane core that contributes to its chemical reactivity and stability. The compound exhibits interesting photophysical properties, making it suitable for various applications in materials science and biochemistry.

Antioxidant Properties

Research indicates that compounds containing thiophene rings often exhibit antioxidant properties. The presence of the disilane unit may enhance the stability and reactivity of this compound in biological systems. A study highlighted that similar compounds demonstrated significant scavenging activity against free radicals, suggesting potential protective effects against oxidative stress in cells .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-thiophenemagnesium bromide with chlorosilanes or silanes under controlled conditions. This method allows for the formation of the desired compound with high purity and yield.

Study 1: Antioxidant Activity Assessment

A comparative study on various thiophene derivatives demonstrated that this compound exhibited a significant reduction in oxidative stress markers in vitro. The results indicated a dose-dependent response in scavenging free radicals.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This data suggests that the compound may offer protective benefits against oxidative damage in biological systems.

Study 2: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiophene derivatives against Escherichia coli and Staphylococcus aureus, this compound showed promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings indicate that this compound could be a candidate for further development as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for DI(2-Thienyl)-1,1,2,2-tetramethyldisilane, and how can purity be ensured?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions, where 1,1,2,2-tetramethyldisilane reacts with 2-bromothiophene derivatives. A key procedure (adapted from analogous disilane systems) uses a catalyst system of Pd(OAc)₂ and PPh₃ in THF at 80°C under inert conditions . Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can reduce reaction time and improve yield compared to conventional heating . Purification requires fractional distillation under reduced pressure (due to sensitivity to moisture and oxygen) followed by column chromatography (silica gel, hexane/ethyl acetate). Purity validation via GC-MS and ¹H/²⁹Si NMR is critical, with <i>δ</i>(²⁹Si) signals around −20 to −25 ppm confirming disilane integrity .

Q. How should this compound be stored to prevent degradation?

Methodological Answer: The compound is moisture-sensitive and prone to hydrolysis. Store under nitrogen or argon in flame-resistant containers at 2–8°C in a dark, ventilated environment. Use molecular sieves (3Å) to absorb residual moisture. Stability testing via periodic NMR analysis (e.g., monitoring Si–C bond integrity) is recommended. Avoid prolonged storage (>6 months) due to potential oligomerization or siloxane formation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify thienyl protons (δ 6.5–7.2 ppm) and methyl groups on silicon (δ 0.1–0.5 ppm).

- ²⁹Si NMR : Key for confirming disilane structure (two distinct Si environments at δ −20 to −25 ppm).

- FT-IR : Si–C stretches (~700 cm⁻¹) and absence of Si–O peaks (~1000 cm⁻¹) confirm purity.

- UV-Vis : π→π* transitions of the thienyl group (~250–300 nm) help assess conjugation effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) with the B3LYP functional and a TZ2P basis set accurately predicts vibrational spectra (IR/Raman) and electronic properties. For example:

- HOMO-LUMO gaps : Correlate with photolytic stability.

- Reaction pathways : Simulate Si–Si bond cleavage under UV irradiation, identifying intermediates like silylenes .

- Charge distribution : Thienyl groups increase electron delocalization, enhancing radical stability during decomposition .

Table 1: Key DFT Parameters for this compound

| Parameter | Value (B3LYP/TZ2P) |

|---|---|

| Si–Si Bond Length (Å) | 2.35 |

| HOMO (eV) | −6.2 |

| LUMO (eV) | −1.8 |

| Vibrational Modes (cm⁻¹) | 710 (Si–C), 480 (Si–Si) |

Q. What intermediates form during photolysis, and how do they influence reaction outcomes?

Methodological Answer: Photolysis (λ = 254 nm) generates silicon-centered radicals and silylenes via homolytic Si–Si bond cleavage. Trapping experiments with 2,3-dimethylbutadiene confirm the formation of cycloadducts (e.g., silacyclopropane derivatives). Kinetic studies (EPR/TRIR) reveal a half-life of <1 ms for silylene intermediates under ambient conditions . Competing pathways (e.g., disilane dimerization) can be suppressed using radical scavengers like TEMPO .

Q. How does the 2-thienyl substituent affect electronic properties compared to phenyl analogs?

Methodological Answer: The 2-thienyl group introduces:

- Enhanced electron delocalization : Due to sulfur’s electronegativity and aromatic conjugation, reducing HOMO-LUMO gaps by ~0.3 eV vs. phenyl.

- Bioisosteric effects : Improved solubility in polar solvents (e.g., THF vs. benzene) and altered regioselectivity in cross-coupling reactions.

- Photostability : Thienyl’s lower symmetry increases UV absorption cross-section, accelerating photodegradation by 20–30% compared to phenyl analogs .

Q. Data Contradictions and Resolutions

- Stability in Air : reports moisture sensitivity, while notes stability at RT under inert conditions. Resolution: Contamination by trace oxidants (e.g., O₂) accelerates degradation; rigorous inert handling is critical.

- Synthetic Yields : Microwave methods () claim >85% yield vs. 65–70% for conventional routes. Resolution: Optimize catalyst loading (5 mol% Pd) and microwave power (150–200 W) to minimize side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.